![molecular formula C13H29OPSi B14295410 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one CAS No. 116458-27-6](/img/structure/B14295410.png)
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is an organophosphorus compound with a unique structure that includes a triethylsilyl group and a phosphanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one typically involves the reaction of 2-methylpropan-1-one with triethylsilyl chloride and a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites. The phosphanyl group can participate in various chemical transformations, making the compound versatile in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with similar structural features but lacking the phosphanyl and triethylsilyl groups.
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a hydroxyl group and a phenyl group, used in different applications.
Uniqueness
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is unique due to the presence of both the triethylsilyl and phosphanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
116458-27-6 |
|---|---|
Molekularformel |
C13H29OPSi |
Molekulargewicht |
260.43 g/mol |
IUPAC-Name |
2-methyl-1-[propan-2-yl(triethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C13H29OPSi/c1-8-16(9-2,10-3)15(12(6)7)13(14)11(4)5/h11-12H,8-10H2,1-7H3 |
InChI-Schlüssel |
TVDWIHCACJIIKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)P(C(C)C)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


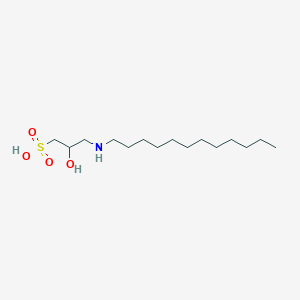
![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)
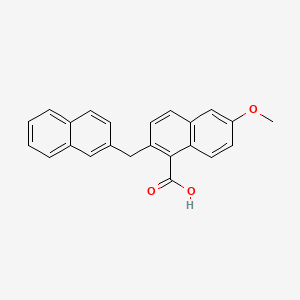
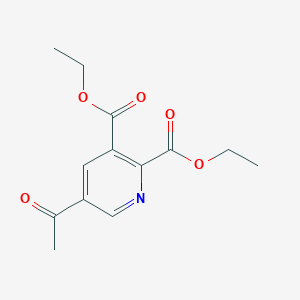
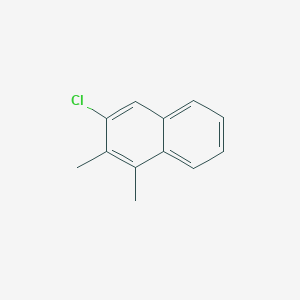
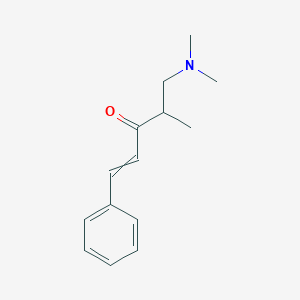
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
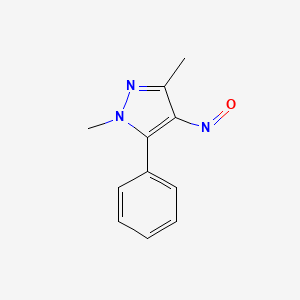
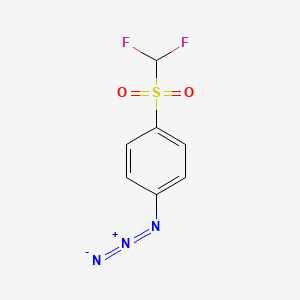
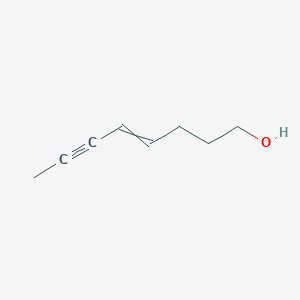
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
